Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a fused bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The ethyl ester group is attached to the piperazine ring, making it an ester derivative.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes that result in their various biological activities . The interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target molecules .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways are likely affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities associated with indole derivatives, the effects could include reduced inflammation, inhibited viral replication, suppressed cancer cell growth, blocked hiv infection, reduced oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, and inhibited cholinesterase activity .
Preparation Methods
The synthesis of Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the purine ring through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine core.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products, where its unique chemical properties are leveraged.
Comparison with Similar Compounds
Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
The uniqueness of this compound lies in its specific structural features, such as the combination of the purine and piperazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-3-24-14(23)20-6-4-19(5-7-20)8-9-15-10-11(16-9)18(2)13(22)17-12(10)21/h3-8H2,1-2H3,(H,15,16)(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMFRMVBPOJUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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